(4-Chlorophenyl)(2-(4-methoxyphenoxy)-3,3-dimethylindolin-1-yl)methanone
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Description
(4-Chlorophenyl)(2-(4-methoxyphenoxy)-3,3-dimethylindolin-1-yl)methanone is a useful research compound. Its molecular formula is C24H22ClNO3 and its molecular weight is 407.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4-Chlorophenyl)(2-(4-methoxyphenoxy)-3,3-dimethylindolin-1-yl)methanone, also known by its chemical formula C24H22ClNO3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
This compound is synthesized through the reaction of 3,3-dimethylindole derivatives with substituted benzoyl chlorides. The process typically involves the formation of methanone derivatives via coupling reactions under controlled conditions. The resulting products are characterized by various spectroscopic methods such as NMR and IR spectroscopy, confirming their structural integrity and purity .
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing a range of pharmacological effects:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated selective cytotoxicity towards melanoma cells, inducing cell cycle arrest and reducing melanin production . Such findings suggest its potential as an alternative chemotherapeutic agent.
- Enzyme Inhibition : The compound has shown promising results in enzyme inhibition assays. It has been reported to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urinary tract infections, respectively .
- Antimicrobial Properties : Preliminary evaluations indicate moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent .
Case Study: Cytotoxic Effects on Melanoma Cells
A study focused on the cytotoxic effects of a related triazole derivative (B9), which shares structural similarities with this compound. The study utilized MTT assays and flow cytometry to evaluate cell viability and cell cycle dynamics. Results indicated that B9 exhibited a 4.9-fold selective cytotoxic effect on melanoma cells compared to normal cells. This suggests that compounds with similar structures may also exhibit significant anticancer properties .
Enzyme Inhibition Studies
Inhibition assays for AChE and urease were performed using various derivatives of the indolinone structure. The results demonstrated effective inhibition with IC50 values significantly lower than standard reference compounds. For example, one derivative showed an IC50 value of 2.14 µM against urease, indicating high potency .
Data Tables
Properties
Molecular Formula |
C24H22ClNO3 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(4-methoxyphenoxy)-3,3-dimethyl-2H-indol-1-yl]methanone |
InChI |
InChI=1S/C24H22ClNO3/c1-24(2)20-6-4-5-7-21(20)26(22(27)16-8-10-17(25)11-9-16)23(24)29-19-14-12-18(28-3)13-15-19/h4-15,23H,1-3H3 |
InChI Key |
OVNBFZLWWWJMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.